1,2-Ethanediol, 1-(3-methoxy-4-(sulfooxy)phenyl)-

Overview

Description

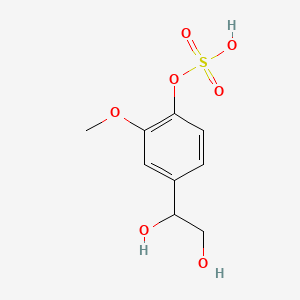

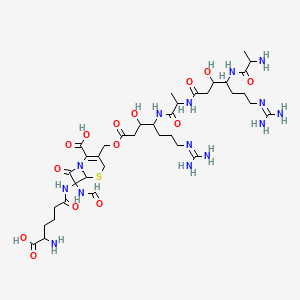

1,2-Ethanediol, 1-(3-methoxy-4-(sulfooxy)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-MPS and is a sulfonated derivative of 4-hydroxyanisole. It is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Chiral Building Block Synthesis

1,2-Ethanediol derivatives are highly valued in organic synthesis for their chiral properties. For example, the asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 produces optically active alcohols, crucial for synthesizing chiral building blocks (Nie Yao, 2003).

Crystallographic Studies

The compound's crystal structure has been characterized, providing valuable information for its application in materials science. For instance, 1-phenyl-1,2-ethanediol has been synthesized and characterized using single-crystal X-ray diffraction, revealing significant details about its molecular interactions (R. Bikas, M. Emami, A. Kozakiewicz, 2019).

Oxidation Reactions

The oxidation behavior of methoxy substituted benzyl phenyl sulfides, related to 1,2-ethanediol derivatives, has been studied to understand the mechanisms of reactions involving high valent oxoruthenium compounds (S. Lai, C. J. Lepage, Donald G. Lee, 2002).

Enantioseparation in Chromatography

Enantioseparation techniques using 1,2-ethanediol structures have been developed for chiral ligand exchange in micellar electrokinetic chromatography, enhancing analytical chemistry's capabilities (S. Kodama, A. Yamamoto, R. Iio, S. Aizawa, K. Nakagomi, K. Hayakawa, 2005).

Synthetic Organic Chemistry

1,2-Ethanediol derivatives serve as key intermediates in various synthetic reactions. For instance, they are used in the synthesis of α,β-unsaturated N-methoxy-N-methylamides, showcasing their versatility in organic synthesis (C. Beney, A. Boumendjel, A. Mariotte, 1998).

Biocatalysis

Enzymatic reductions using carbonyl reductases have been explored for producing optically pure 1-phenyl-1,2-ethanediol, a significant advancement in biocatalysis (Zhimei Cui, Jiandong Zhang, Xiaojun Fan, G. Zheng, Hong‐Hong Chang, Wenlong Wei, 2017).

Antioxidant Activity Studies

The influence of substituents and functional groups on 1,2-ethanediol derivatives has been investigated to enhance antioxidant activities, which is crucial in developing new therapeutic agents (B. Thanuja, K. Kripa, T. Bhavadharani, Charles C. Kanagam, 2022).

properties

IUPAC Name |

[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O7S/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14/h2-4,7,10-11H,5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFPNASKMLJSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863169 | |

| Record name | 4-Hydroxy-3-methoxyphenylglycol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxy-4-hydroxyphenylethyleneglycol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3415-67-6 | |

| Record name | 1-[3-Methoxy-4-(sulfooxy)phenyl]-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3415-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, 1-(3-methoxy-4-(sulfooxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003415676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methoxyphenylglycol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-4-hydroxyphenylethyleneglycol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)

![(2S,5S,8S,9R,14R,15R,17R,21S,24R,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1209178.png)